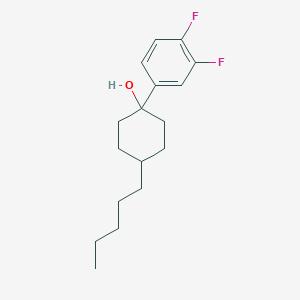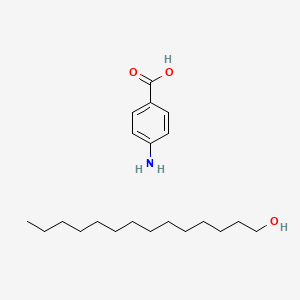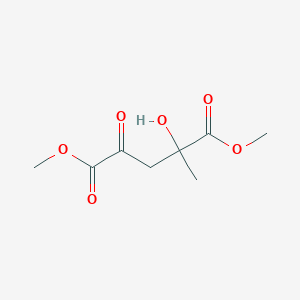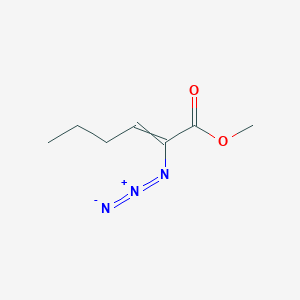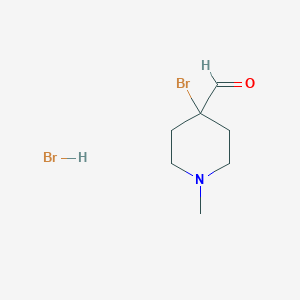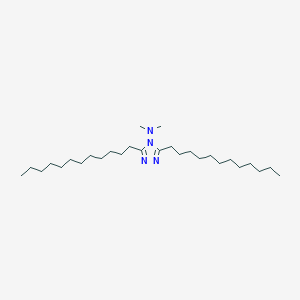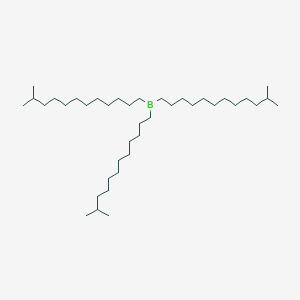![molecular formula C9H10Cl2O3 B14316861 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- CAS No. 112381-32-5](/img/structure/B14316861.png)
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is a complex organic compound characterized by its unique cyclobutenone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- typically involves a multi-step process. One common method includes the [2+2] cycloaddition of an acetylene with dichloroketene, followed by subsequent functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the acetyloxypropyl and dichloro substituents.
3-(Acetyloxy)-2-cyclobuten-1-one: A related compound with similar functional groups but lacking the dichloro substitution.
Uniqueness
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyloxypropyl and dichloro substituents enhances its versatility in various chemical transformations and research applications.
Propiedades
Número CAS |
112381-32-5 |
|---|---|
Fórmula molecular |
C9H10Cl2O3 |
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
3-(4,4-dichloro-3-oxocyclobuten-1-yl)propyl acetate |
InChI |
InChI=1S/C9H10Cl2O3/c1-6(12)14-4-2-3-7-5-8(13)9(7,10)11/h5H,2-4H2,1H3 |
Clave InChI |
FMFVTSMCMGZAKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC1=CC(=O)C1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


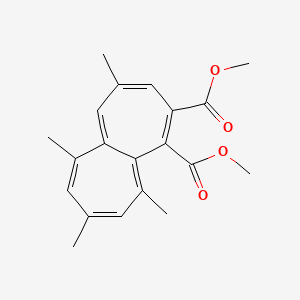
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
